molecular formula C17H22O3 B13465095 Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate

Cat. No.: B13465095
M. Wt: 274.35 g/mol
InChI Key: ROTAUBJXSDNGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a benzyloxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative with benzyl bromide, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be explored for their potential biological activities.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)methyl]-4-methoxybenzene
  • Benzene, 1-methoxy-4-methyl-

Uniqueness

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with a benzyloxy group and a carboxylate ester. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

methyl 4-methylidene-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C17H22O3/c1-14-8-10-17(11-9-14,16(18)19-2)13-20-12-15-6-4-3-5-7-15/h3-7H,1,8-13H2,2H3

InChI Key

ROTAUBJXSDNGMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=C)CC1)COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.